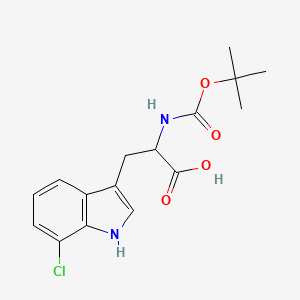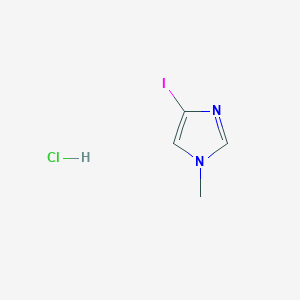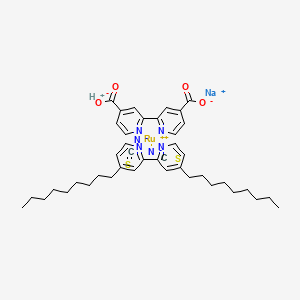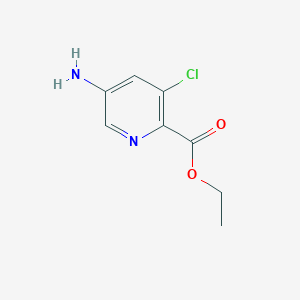
Methyl 3-Methyl-15-phenylpentadecanoate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to Methyl 3-Methyl-15-phenylpentadecanoate has been explored in various studies. For instance, the synthesis of 3-methyl-15-phenyl-[carboxyl-14C]-pentadecanoic acid was achieved with a good yield in two steps from Na14CN, starting from 14-methyl 1-phenyl-tetradecanol methanesulfonate, indicating a method for incorporating radiolabels into the molecule . Another study described the synthesis of methyl 15-(4-trimethylstannylphenyl)pentadecanoate, a precursor for regiospecific production of radioiodinated pentadecanoic acid, which was synthesized in six steps from 4-bromophenylacetylene . These methods highlight the potential for creating derivatives of Methyl 3-Methyl-15-phenylpentadecanoate for various applications, including medical imaging.
Molecular Structure Analysis
While the specific molecular structure of Methyl 3-Methyl-15-phenylpentadecanoate is not directly discussed, related compounds provide insight into potential structural characteristics. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate was determined, showing that it crystallizes in the monoclinic class with specific cell parameters and exhibits intermolecular hydrogen bonds . This information can be useful when considering the molecular interactions and crystalline properties that Methyl 3-Methyl-15-phenylpentadecanoate might exhibit.
Chemical Reactions Analysis
The literature provides examples of chemical reactions involving structurally related compounds. One study reported the stepwise double Diels–Alder cycloadditions of 3-methylene-5-phenylsulfinyl-1-pentene, which could serve as a synthetic equivalent for cross-conjugated trienes . This suggests that Methyl 3-Methyl-15-phenylpentadecanoate may also undergo similar cycloaddition reactions, potentially leading to the formation of complex molecular structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of Methyl 3-Methyl-15-phenylpentadecanoate can be inferred from related compounds. For instance, the synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid and its subsequent hydrolysis to produce the title compound was confirmed by 1H NMR and chromatographic analysis . Additionally, the synthesis of 15-(p-iodophenyl)-3(R,S)-methylpentadecanoic acid involved the regiospecific introduction of iodine, with the physical properties of the intermediate and final product described, indicating the potential for prolonged myocardial retention . These studies suggest that Methyl 3-Methyl-15-phenylpentadecanoate may have similar properties that could be exploited in medical imaging or other applications.
Wissenschaftliche Forschungsanwendungen
Radioiodinated Analogs for Myocardial Imaging
Studies have developed radioiodinated terminal p-iodophenyl-substituted alpha- and beta-methyl-branched fatty acids, such as 14-(p-iodophenyl)-2(RS)-methyltetradecanoic acid and 15-(p-iodophenyl)-3(RS)-methylpentadecanoic acid. These compounds are of interest for myocardial imaging due to their expected pronounced uptake and prolonged myocardial retention, which may result from the inhibition of fatty acid metabolism. Tissue distribution studies in rats have shown significant heart uptake and retention, suggesting potential applications in myocardial imaging to assess heart function and disease (Goodman, Kirsch, & Knapp, 1984).
Substituent Effects on Physiological Behavior
Research on substituent effects on the physiological behavior of various radioiodinated phenylpentadecanoic acids, including both 15-phenylpentadecanoic acid (PPA) and beta-methyl-15-phenylpentadecanoic acid (MePPA), has been conducted. These studies have aimed to understand how modifications affect the distribution and metabolism of these compounds in the body, with implications for their use in medical diagnostics, particularly in imaging heart function and metabolism (Machulia, Kartje, Vyska, Mehdorn, & Knust, 1985).
Synthesis and Labeling for Tracer Studies
The synthesis of carbon-14 labeled beta-Methyl-15-phenyl-pentadecanoic acid demonstrates the feasibility of producing radiolabeled compounds for tracer studies in biological systems. These studies provide a foundation for further research into the metabolism of methylated fatty acids and their potential applications in diagnosing and monitoring cardiac and metabolic diseases (Humbert, Luu-Duc, Bars, Vidal, & Apparu, 1988).
Metabolism and Kinetic Studies
Investigations into the metabolism and kinetics of beta-methyl-(1-14C) heptadecanoic acid and 15-p-(131I)-iodophenyl-beta-methylpentadecanoic acid in both normotensive and hypertensive rats have provided insights into the myocardial distribution of these compounds. Such studies are crucial for understanding how alterations in fatty acid metabolism might reflect or influence cardiac health, potentially guiding the development of new diagnostic or therapeutic strategies for cardiovascular diseases (Yamamoto, Som, Brill, Yonekura, Srivastava, Meinken, Iwai, Goodman, Knapp, & Elmaleh, 1986).
Eigenschaften
IUPAC Name |
methyl 3-methyl-15-phenylpentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-21(20-23(24)25-2)16-12-9-7-5-3-4-6-8-10-13-17-22-18-14-11-15-19-22/h11,14-15,18-19,21H,3-10,12-13,16-17,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSAJPNKLSJSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=CC=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524526 | |
| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Methyl-15-phenylpentadecanoate | |
CAS RN |
116754-85-9 | |
| Record name | Methyl 3-methyl-15-phenylpentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70524526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene](/img/structure/B3030151.png)


![[1,3]Oxathiolo[5,4-c]pyridin-6-ylmethanol](/img/structure/B3030154.png)

